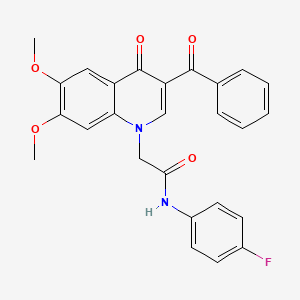

2-(3-benzoyl-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide

Description

The compound 2-(3-benzoyl-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide features a quinoline core substituted with a benzoyl group at position 3, methoxy groups at positions 6 and 7, and a 4-oxo-1,4-dihydroquinoline scaffold. The acetamide side chain is linked to a 4-fluorophenyl group, which introduces electron-withdrawing properties. This structure is analogous to several derivatives reported in pharmaceutical and agrochemical research, where modifications to the benzoyl and arylacetamide substituents influence bioactivity, solubility, and binding affinity .

Properties

IUPAC Name |

2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1-yl)-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21FN2O5/c1-33-22-12-19-21(13-23(22)34-2)29(15-24(30)28-18-10-8-17(27)9-11-18)14-20(26(19)32)25(31)16-6-4-3-5-7-16/h3-14H,15H2,1-2H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKAHXCOHIZWFBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzoyl-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.

Introduction of the benzoyl group: This step involves the acylation of the quinoline core using benzoyl chloride in the presence of a Lewis acid catalyst.

Formation of the acetamide linkage: This involves the reaction of the quinoline derivative with 4-fluoroaniline and acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield quinone derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be studied for similar activities, potentially leading to new therapeutic agents.

Medicine

In medicine, the compound could be investigated for its potential as a drug candidate. Its structure suggests it might interact with various biological targets, making it a promising lead compound.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-benzoyl-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide would depend on its specific biological activity. Generally, quinoline derivatives exert their effects by interacting with enzymes or receptors in the body. The molecular targets could include DNA, proteins, or cell membranes, leading to various biological responses.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Data of Analogous Compounds

Impact of Benzoyl Substituent Modifications

- Electron-Donating Groups (e.g., Ethoxy, Ethyl): BA98991 (4-ethoxybenzoyl) and CM829327 (4-ethylbenzoyl) exhibit increased lipophilicity compared to the target compound’s unsubstituted benzoyl group. Ethoxy groups may enhance membrane permeability but reduce metabolic stability .

- Electron-Withdrawing Groups (e.g., Chloro): BA98968 (4-chlorobenzoyl) introduces a strong electron-withdrawing effect, which could stabilize the quinoline core via resonance but may reduce solubility .

Role of Acetamide Substituents

- N-(4-Fluorophenyl) vs. N-(4-Methoxyphenyl): The 4-fluorophenyl group in the target compound and BA98991 offers moderate electron withdrawal, favoring interactions with hydrophobic or π-stacking regions in enzymes or receptors.

Crystallographic and Conformational Insights

While crystallographic data for the target compound is unavailable, studies on related N-substituted acetamides (e.g., dichlorophenyl derivatives) highlight the importance of planar amide groups and rotational flexibility. For example, steric repulsion between substituents can lead to varied dihedral angles (44.5°–77.5°), influencing molecular packing and stability .

Biological Activity

2-(3-benzoyl-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a quinoline moiety, which is known for various biological activities. Its molecular formula is , with a molecular weight of 322.36 g/mol. The presence of methoxy and benzoyl groups contributes to its pharmacological potential.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of quinoline have shown effectiveness against various bacterial strains. A study highlighted the synthesis of novel quinoline-based scaffolds that displayed antimicrobial activity with efficacy comparable to standard antibiotics such as ampicillin and gentamicin .

| Compound | Antimicrobial Activity (%) | Reference |

|---|---|---|

| Compound A | 80% relative to ampicillin | |

| Compound B | 90% relative to gentamicin |

Anti-inflammatory Effects

Compounds structurally related to this compound have been reported to exhibit anti-inflammatory effects. For example, CGP 28238 has shown potent anti-inflammatory activity in preclinical models . This suggests that similar mechanisms may be at play in the target compound.

Cytotoxicity and Cancer Research

Preliminary studies indicate that this compound may possess cytotoxic properties against cancer cell lines. The mechanisms of action could involve the inhibition of critical pathways in cancer cell proliferation and survival. A related study noted that certain quinoline derivatives inhibited glioma cell viability through multiple pathways, including induction of necroptosis and autophagy .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as DNA gyrase and dihydrofolate reductase, which are critical for bacterial growth and cancer cell proliferation.

- Modulation of Signaling Pathways : The compound may affect various signaling pathways involved in inflammation and cell survival.

Case Studies

Several case studies have explored the biological activity of quinoline derivatives:

- Study on Antimicrobial Efficacy : A series of synthesized quinoline derivatives were tested against several pathogens, demonstrating a range of antimicrobial activities .

- Cancer Cell Line Studies : Investigations into the cytotoxic effects on glioma cells revealed significant reductions in cell viability upon treatment with related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.